

# Application Notes and Protocols for Studying Avibactam Resistance Mechanisms In Vitro

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Avibactam sodium dihydrate*

Cat. No.: B12400378

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro investigation of resistance mechanisms to avibactam, a pivotal  $\beta$ -lactamase inhibitor. The following sections detail methodologies for antimicrobial susceptibility testing, genetic analysis of resistance determinants, and biochemical characterization of resistance mechanisms.

## Antimicrobial Susceptibility Testing (AST)

AST is the foundational step in identifying and quantifying resistance to avibactam-containing antimicrobial combinations. The primary goal is to determine the Minimum Inhibitory Concentration (MIC) of the drug combination required to inhibit the visible growth of a bacterial isolate.

## Broth Microdilution (BMD) for MIC Determination

Broth microdilution is the reference method for determining MICs and is recommended for its accuracy and reproducibility.<sup>[1][2]</sup> For avibactam combinations, a fixed concentration of avibactam is typically used.

Protocol: Modified Broth Microdilution (mBMD) for Ceftazidime-Avibactam

- Preparation of Media: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.

- Preparation of Antibiotic Solutions:
  - Prepare a stock solution of ceftazidime at a high concentration (e.g., 1280 µg/mL).
  - Prepare a stock solution of avibactam. A constant concentration of 4 µg/mL of avibactam is recommended for susceptibility testing with ceftazidime as it correctly categorizes susceptible and resistant isolates while minimizing errors.[3][4]
- Preparation of Microtiter Plates:
  - Dispense 50 µL of CAMHB containing a fixed concentration of 4 µg/mL avibactam into each well of a 96-well microtiter plate.
  - In the first column of wells, add 50 µL of the ceftazidime stock solution to achieve the highest desired final concentration after inoculation (e.g., 128 µg/mL).
  - Perform serial two-fold dilutions of ceftazidime across the plate by transferring 50 µL from one well to the next. Discard 50 µL from the last well. This will result in a range of ceftazidime concentrations with a constant 4 µg/mL of avibactam.
- Inoculum Preparation:
  - Culture the bacterial isolate on an appropriate agar plate overnight.
  - Prepare a bacterial suspension in sterile saline or CAMHB to a turbidity equivalent to a 0.5 McFarland standard (approximately  $1-2 \times 10^8$  CFU/mL).
  - Dilute the suspension to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in each well.
- Inoculation and Incubation:
  - Inoculate each well with 50 µL of the standardized bacterial suspension.
  - Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
  - Incubate the plates at 35-37°C for 16-20 hours in ambient air.

- Reading the MIC: The MIC is the lowest concentration of ceftazidime (in the presence of 4  $\mu\text{g/mL}$  avibactam) that completely inhibits visible bacterial growth.

## Alternative AST Methods

- Disk Diffusion and Gradient Strip Stacking: These methods can be used to assess the synergistic activity of avibactam with a  $\beta$ -lactam antibiotic.[1]
- Disk Elution (DE): This method combines the simplicity of disk diffusion with the quantitative results of broth dilution.[1]
- Checkerboard Assays: This method is used to systematically test a range of concentrations of both the  $\beta$ -lactam and avibactam to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies synergy.[5]

## Data Presentation: MICs of Ceftazidime-Avibactam against Resistant Isolates

The following table summarizes representative MIC values for ceftazidime-avibactam against various Gram-negative bacteria with different resistance mechanisms.

| Bacterial Species      | Resistance Mechanism    | Ceftazidime MIC ( $\mu$ g/mL) | Ceftazidime-Avibactam (4 $\mu$ g/mL) MIC ( $\mu$ g/mL) | Reference |
|------------------------|-------------------------|-------------------------------|--------------------------------------------------------|-----------|
| Salmonella Senftenberg | TEM and/or OXA          | 512                           | 4                                                      | [6]       |
| Klebsiella pneumoniae  | KPC-31 (D179Y mutation) | >256                          | 16-32                                                  | [7]       |
| Klebsiella pneumoniae  | KPC-35 (L169P mutation) | >256                          | 8-16                                                   | [7]       |
| Escherichia coli       | NDM-5                   | >256                          | >256                                                   | [8]       |
| Klebsiella pneumoniae  | NDM-5                   | >256                          | >256                                                   | [8]       |
| Escherichia coli       | SHV-1 (wild-type)       | -                             | 1                                                      | [9]       |
| Escherichia coli       | SHV S130G mutant        | -                             | 256                                                    | [9]       |
| Enterobacteriaceae     | KPC-producing           | -                             | 1.5% resistant                                         | [10]      |
| Enterobacteriaceae     | NDM-producing           | -                             | 99.6% resistant                                        | [10]      |
| Pseudomonas aeruginosa | KPC-producing           | -                             | 35.7% resistant                                        | [10]      |
| Pseudomonas aeruginosa | NDM-producing           | -                             | 97% resistant                                          | [10]      |

## Genetic Analysis of Avibactam Resistance

Identifying the genetic basis of resistance is crucial for understanding its emergence and spread. Key mechanisms include mutations in  $\beta$ -lactamase genes, changes in outer membrane permeability, and overexpression of efflux pumps.[10][11][12]

# Workflow for Genetic Analysis



[Click to download full resolution via product page](#)

Caption: Workflow for the genetic and functional analysis of avibactam resistance.

## Protocol: PCR and Sequencing of $\beta$ -Lactamase Genes

- DNA Extraction: Extract high-quality genomic DNA from the resistant bacterial isolate using a commercial kit.
- Primer Design: Design primers to amplify the full coding sequence of the target  $\beta$ -lactamase gene (e.g., blaKPC, blaCTX-M, blaAmpC).
- PCR Amplification:
  - Set up a PCR reaction with the extracted DNA, designed primers, a high-fidelity DNA polymerase, and dNTPs.
  - Use appropriate cycling conditions (annealing temperature, extension time) based on the primers and amplicon size.
- Gel Electrophoresis: Run the PCR product on an agarose gel to confirm the amplification of a product of the expected size.
- PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
- Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers.
- Sequence Analysis:
  - Assemble the forward and reverse sequencing reads to obtain the full gene sequence.
  - Align the obtained sequence with the wild-type reference sequence to identify any mutations leading to amino acid substitutions.

## Whole Genome Sequencing (WGS)

WGS provides a comprehensive view of all genetic changes that may contribute to resistance, including mutations in  $\beta$ -lactamase genes, porin genes (ompK35, ompK36, oprD), efflux pump regulators (mexR, nalC, nalD), and penicillin-binding proteins (PBPs).[13][14]

## Protocol: Cloning and Expression to Confirm Resistance Mutations

- Site-Directed Mutagenesis (if necessary): Introduce the identified mutation into a wild-type copy of the  $\beta$ -lactamase gene cloned into an expression vector.
- Cloning: Clone the mutant  $\beta$ -lactamase gene into a suitable expression vector (e.g., pTRC-99k).[15][16][17]
- Transformation: Transform the expression vector containing the mutant gene into a susceptible host strain (e.g., *E. coli* DH10B).
- MIC Determination: Perform MIC testing on the transformed strain to confirm that the mutation confers resistance to the ceftazidime-avibactam combination.

## Biochemical Characterization of Resistance

Biochemical assays are essential for understanding the functional consequences of resistance mechanisms, particularly those involving altered enzyme kinetics.

## Signaling Pathway of Avibactam Action and Resistance



[Click to download full resolution via product page](#)

Caption: Avibactam's mechanism of action and common resistance pathways.

## Protocol: β-Lactamase Purification and Kinetic Analysis

- Overexpression and Purification:
  - Overexpress the wild-type and mutant β-lactamases in a suitable *E. coli* expression strain.
  - Purify the enzymes using chromatography techniques (e.g., nickel-affinity chromatography for His-tagged proteins).
- Kinetic Measurements:
  - Determine the kinetic parameters for avibactam inhibition. The efficiency of acylation ( $k_2/K_i$ ) is a key parameter.[\[18\]](#)[\[19\]](#)

- Measure the rate of hydrolysis of a chromogenic substrate (e.g., nitrocefin) by the purified enzyme in the presence of varying concentrations of avibactam.
- Use non-linear regression to fit the data to the appropriate inhibition model to determine  $k_2/K_i$ .
- Mass Spectrometry: Use mass spectrometry to analyze the stability of the acyl-enzyme complex and to detect any hydrolysis or fragmentation of avibactam.[\[18\]](#)[\[19\]](#)

## Data Presentation: Kinetic Parameters of Avibactam Inhibition

The following table presents kinetic data for avibactam against various  $\beta$ -lactamases.

| $\beta$ -Lactamase | Ambler Class | Acylation Efficiency ( $k_2/K_i$ ) ( $M^{-1}s^{-1}$ ) | Half-life for Deacylation (min) | Reference                                 |
|--------------------|--------------|-------------------------------------------------------|---------------------------------|-------------------------------------------|
| CTX-M-15           | A            | $1.0 \times 10^5$                                     | 40                              | <a href="#">[18]</a> <a href="#">[19]</a> |
| KPC-2              | A            | $3.0 \times 10^4$                                     | 82                              | <a href="#">[18]</a> <a href="#">[19]</a> |
| SHV-1              | A            | 60,300                                                | -                               | <a href="#">[9]</a>                       |
| SHV S130G          | A            | 1.3                                                   | -                               | <a href="#">[9]</a>                       |
| E. cloacae AmpC    | C            | $2.6 \times 10^3$                                     | 300                             | <a href="#">[18]</a> <a href="#">[19]</a> |
| P. aeruginosa AmpC | C            | $1.1 \times 10^3$                                     | 6                               | <a href="#">[18]</a> <a href="#">[19]</a> |
| OXA-10             | D            | 11                                                    | >5 days                         | <a href="#">[18]</a> <a href="#">[19]</a> |
| OXA-48             | D            | $1.4 \times 10^3$                                     | -                               | <a href="#">[18]</a> <a href="#">[19]</a> |
| OXA-23             | D            | 300                                                   | -                               | <a href="#">[20]</a>                      |
| OXA-24             | D            | 51                                                    | -                               | <a href="#">[20]</a>                      |
| OXA-163            | D            | $1.2 \times 10^4$                                     | -                               | <a href="#">[20]</a>                      |
| OXA-427            | D            | $2.5 \times 10^4$                                     | -                               | <a href="#">[20]</a>                      |

## Outer Membrane Permeability Assays

Reduced permeability of the outer membrane can limit avibactam's access to periplasmic  $\beta$ -lactamases.

Protocol: LC-MS/MS-based Permeability Assay

This method quantifies the influx of antibiotics into the bacterial periplasm.[\[21\]](#)[\[22\]](#)

- Bacterial Culture: Grow bacterial isolates to a specific density.
- Antibiotic Exposure: Expose intact bacterial cells to a known concentration of the antibiotic combination.
- Sampling: At various time points, separate the bacterial cells from the supernatant by centrifugation.
- Lysis: Lyse a parallel set of cells to measure the rate of antibiotic degradation by periplasmic enzymes without the outer membrane barrier.
- Quantification: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the antibiotic in the supernatant over time.
- Calculation: The difference in the rate of antibiotic disappearance between intact and lysed cells allows for the calculation of the outer membrane permeability coefficient.

## In Vitro Evolution of Resistance

Studying the evolution of resistance in the laboratory can help predict clinical resistance development and identify novel resistance mechanisms.

## Experimental Workflow for In Vitro Evolution



[Click to download full resolution via product page](#)

Caption: A typical workflow for in vitro evolution of avibactam resistance.

Protocol: Serial Passage for Resistance Evolution

- Initial Culture: Inoculate a susceptible bacterial strain into broth containing a sub-inhibitory concentration (e.g., 0.5x MIC) of ceftazidime-avibactam.<sup>[6]</sup>
- Serial Passage: Incubate for 24 hours. Each day, transfer an aliquot of the culture to fresh broth containing a two-fold higher concentration of the drug combination.

- MIC Monitoring: Periodically determine the MIC of the evolving bacterial population to monitor the increase in resistance.
- Isolation of Mutants: Once high-level resistance is achieved, plate the culture onto agar containing a high concentration of ceftazidime-avibactam to isolate resistant single colonies.
- Characterization: Characterize the resistant mutants using the genetic and biochemical methods described above to identify the resistance mechanisms. Studies have shown that resistance can emerge rapidly in vitro.[23][24]

By employing these detailed protocols and application notes, researchers can effectively investigate the multifaceted mechanisms of avibactam resistance, contributing to the development of strategies to combat this growing clinical challenge.

#### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. [journals.asm.org](https://journals.asm.org) [journals.asm.org]
- 2. Rapid Detection of Ceftazidime/Avibactam Susceptibility/Resistance in Enterobacteriales by Rapid CAZ/AVI NP Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Systematic Approach to the Selection of the Appropriate Avibactam Concentration for Use with Ceftazidime in Broth Microdilution Susceptibility Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Systematic Approach to the Selection of the Appropriate Avibactam Concentration for Use with Ceftazidime in Broth Microdilution Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of Ceftazidime-Avibactam Combination in In Vitro Checkerboard Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [walshmedicalmedia.com](https://www.walshmedicalmedia.com) [walshmedicalmedia.com]
- 7. [journals.asm.org](https://journals.asm.org) [journals.asm.org]

- 8. Dynamic evolution of ceftazidime-avibactam resistance from a single patient through the IncX3\_NDM-5 plasmid transfer and blaKPC mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Avibactam and Inhibitor-Resistant SHV  $\beta$ -Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms underlying bacterial resistance to ceftazidime/avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Genomic Analysis of Ceftazidime/Avibactam-Resistant GES-Producing Sequence Type 235 *Pseudomonas aeruginosa* Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition by Avibactam and Clavulanate of the  $\beta$ -Lactamases KPC-2 and CTX-M-15 Harboring the Substitution N132G in the Conserved SDN Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cloning and Expression of Class A  $\beta$ -Lactamase Gene blaABPS in *Burkholderia pseudomallei* - PMC [pmc.ncbi.nlm.nih.gov]
- 17. atlantis-press.com [atlantis-press.com]
- 18. Kinetics of Avibactam Inhibition against Class A, C, and D  $\beta$ -Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinetics of avibactam inhibition against Class A, C, and D  $\beta$ -lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Novel Cassette Assay To Quantify the Outer Membrane Permeability of Five  $\beta$ -Lactams Simultaneously in Carbapenem-Resistant *Klebsiella pneumoniae* and *Enterobacter cloacae* - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. scilit.com [scilit.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Studying Avibactam Resistance Mechanisms In Vitro]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12400378#techniques-for-studying-avibactam-resistance-mechanisms-in-vitro>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)